Cas no 51838-02-9 (2-cyano-N-(2-phenylethyl)acetamide)
2-cyano-N-(2-phenylethyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-cyano-N-(2-phenylethyl)acetamide
- 2-CYANO-N-PHENETHYL-ACETAMIDE
- 2-cyano-N-(2-phenylethyl)ethanamide
- 2-cyano-N-phenethylacetamide
- AC1Q4RYB
- AC1Q5GTL
- Cyan-essigsaeure-phenaethylamid
- cyano-acetic acid phenethylamide
- Enamine_001898
- N-(cyanoacetyl)phenylethylamide
- NCIOpen2_001399
- NSC93428
- SureCN2265490
- VS-05249
- 51838-02-9
- PD139255
- Z56820394
- NSC-93428
- Oprea1_628402
- AKOS000115269
- CHEMBL3334614
- AH-034/32475035
- SCHEMBL2265490
- STK350570
- BBL016277
- CS-0307487
- MFCD00552868
- HMS1399G06
- NSC 93428
- DTXSID90294012
- EN300-01313
- ALBB-008508
-
- MDL: MFCD00552868
- Inchi: 1S/C11H12N2O/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-7,9H2,(H,13,14)
- InChI Key: OQQDNRCAXZQBCE-UHFFFAOYSA-N
- SMILES: O=C(CC#N)NCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 188.09506
- Monoisotopic Mass: 188.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 52.9Ų
Experimental Properties
- PSA: 52.89
- LogP: 1.64988
2-cyano-N-(2-phenylethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C982063-100mg |
2-Cyano-n-(2-phenylethyl)acetamide |
51838-02-9 | 100mg |
$75.00 | 2023-05-18 | ||
| TRC | C982063-250mg |
2-Cyano-n-(2-phenylethyl)acetamide |
51838-02-9 | 250mg |
$144.00 | 2023-05-18 | ||
| TRC | C982063-500mg |
2-Cyano-n-(2-phenylethyl)acetamide |
51838-02-9 | 500mg |
$207.00 | 2023-05-18 | ||
| TRC | C982063-1g |
2-Cyano-n-(2-phenylethyl)acetamide |
51838-02-9 | 1g |
$299.00 | 2023-05-18 | ||
| Apollo Scientific | OR953526-1g |
2-Cyano-N-(2-phenylethyl)acetamide |
51838-02-9 | 95% | 1g |
£345.00 | 2025-02-20 | |
| Apollo Scientific | OR953526-5g |
2-Cyano-N-(2-phenylethyl)acetamide |
51838-02-9 | 95% | 5g |
£570.00 | 2025-02-20 | |
| abcr | AB316748-500 mg |
2-Cyano-n-(2-phenylethyl)acetamide; 95% |
51838-02-9 | 500MG |
€165.80 | 2022-08-31 | ||
| abcr | AB316748-1 g |
2-Cyano-n-(2-phenylethyl)acetamide; 95% |
51838-02-9 | 1g |
€189.00 | 2022-08-31 | ||
| abcr | AB316748-5 g |
2-Cyano-n-(2-phenylethyl)acetamide; 95% |
51838-02-9 | 5g |
€430.80 | 2022-08-31 | ||
| abcr | AB316748-10 g |
2-Cyano-n-(2-phenylethyl)acetamide; 95% |
51838-02-9 | 10g |
€727.20 | 2022-08-31 |
2-cyano-N-(2-phenylethyl)acetamide Suppliers
2-cyano-N-(2-phenylethyl)acetamide Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2-cyano-N-(2-phenylethyl)acetamide
Introduction to 2-cyano-N-(2-phenylethyl)acetamide (CAS No. 51838-02-9)
2-cyano-N-(2-phenylethyl)acetamide, identified by its Chemical Abstracts Service (CAS) number CAS No. 51838-02-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides, characterized by a carbonyl group linked to a nitrogen atom, which is further substituted with an organic group. The structural features of 2-cyano-N-(2-phenylethyl)acetamide make it a versatile intermediate in the synthesis of various biologically active molecules.
The molecular structure of 2-cyano-N-(2-phenylethyl)acetamide consists of a cyano group (-CN) attached to an acetamide moiety, which is itself linked to a 2-phenylethyl group. This specific arrangement imparts unique chemical properties that have garnered interest in medicinal chemistry research. The cyano group can participate in further functionalization, while the phenylethyl moiety introduces hydrophobic interactions and potential binding affinity to biological targets.
In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various therapeutic areas, including oncology, neurology, and infectious diseases. The amide functional group in 2-cyano-N-(2-phenylethyl)acetamide is particularly valuable due to its role as a pharmacophore in many drug candidates. Amides are known for their stability and ability to form hydrogen bonds, making them integral in designing molecules with enhanced solubility and bioavailability.
One of the most compelling aspects of 2-cyano-N-(2-phenylethyl)acetamide is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored as kinase inhibitors, where the phenylethyl group can modulate binding interactions with protein targets.
The cyano group in 2-cyano-N-(2-phenylethyl)acetamide also offers opportunities for further chemical transformation. It can be reduced to an amine or converted into other functional groups such as nitriles or carboxylic acids, depending on the synthetic needs. This flexibility makes it a valuable reagent in multi-step synthetic routes aimed at producing structurally diverse libraries for high-throughput screening.
Recent advancements in computational chemistry have further enhanced the utility of 2-cyano-N-(2-phenylethyl)acetamide. Molecular modeling studies have demonstrated its potential as a scaffold for designing molecules with improved pharmacokinetic properties. By integrating virtual screening techniques with experimental validation, researchers can rapidly identify promising candidates for further development.
The synthesis of 2-cyano-N-(2-phenylethyl)acetamide itself is another area of interest. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in optimizing the preparation of this compound and its derivatives.
In conclusion, 2-cyano-N-(2-phenylethyl)acetamide (CAS No. 51838-02-9) represents a cornerstone in pharmaceutical research due to its structural versatility and functional attributes. Its role as an intermediate in drug discovery continues to be explored, with ongoing studies focusing on expanding its applications across various therapeutic domains. As the field progresses, compounds like this will remain indispensable tools for chemists and biologists striving to develop innovative treatments for human diseases.
51838-02-9 (2-cyano-N-(2-phenylethyl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)